molecular formula C17H16O2 B238806 beta-Ethoxychalcone CAS No. 1907-69-3

beta-Ethoxychalcone

Cat. No.: B238806
CAS No.: 1907-69-3
M. Wt: 252.31 g/mol
InChI Key: GMWQGXUAHMDHHZ-LGMDPLHJSA-N
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Description

Beta-Ethoxychalcone is a member of the chalcone family, which is a group of aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. This compound is characterized by its two aromatic rings linked through a three-carbon alpha, beta-unsaturated carbonyl system. This compound is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing beta-Ethoxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone through the formation of an alpha, beta-unsaturated carbonyl system .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar Claisen-Schmidt condensation reactions. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Ethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Ethoxychalcone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of beta-Ethoxychalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Beta-Ethoxychalcone can be compared with other chalcones and flavonoids:

Properties

IUPAC Name

(Z)-3-ethoxy-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-13H,2H2,1H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQGXUAHMDHHZ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1907-69-3
Record name beta-Ethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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